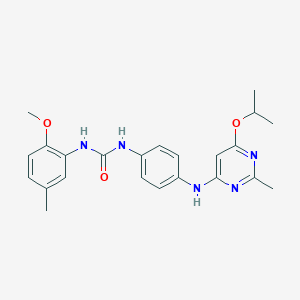

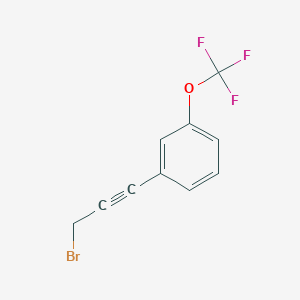

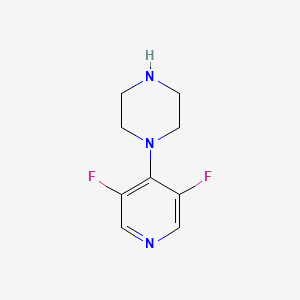

![molecular formula C16H19N5 B2600953 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1097163-83-1](/img/structure/B2600953.png)

2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Synthesis Analysis

The synthesis of pyridine-containing biaryls is challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Chemical Reactions Analysis

The topic of chemical reactions of pyridine derivatives encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Scientific Research Applications

Synthesis and Labeling for Pharmacokinetic Studies

One significant application involves the synthesis of derivatives for pharmacokinetic studies. A study by Greiner et al. (2002) synthesized doubly 13C-labelled antalarmin isotopomers for such purposes. These compounds were obtained through a 5 and 6 step synthesis process, yielding fair overall yields and high isotopic purity, essential for detailed pharmacokinetic analysis (Greiner et al., 2002).

Antagonists for CRHR1 Receptor

Another application is the development of radiolabeled high-affinity antagonists for the corticotropin-releasing hormone type 1 receptor (CRHR1). Hiebel et al. (2006) prepared a novel non-peptidic radiolabeled antagonist with potential uses in receptor-selective displacement studies, highlighting the compound's utility in cell-based binding assays (Hiebel et al., 2006).

Stereoselective Pyrroline-Ring Formation

The compound also serves as a basis for stereoselective pyrroline-ring formation. Noguchi et al. (2003) described the thermal reaction of related compounds, demonstrating the stereoselective generation of conjugated azomethine ylides essential for pyrroline-ring formation, offering insights into novel synthetic methodologies (Noguchi et al., 2003).

Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, as described by Khashi et al. (2015), demonstrates the compound's versatility in synthesizing complex heterocyclic structures, which could have various biological applications (Khashi et al., 2015).

Molecular Structure Analysis

The compound's molecular structure analysis, as shown in a study by Slauson et al. (2008), reveals the pyrrolopyrimidine ring system's nearly planar nature, offering foundational knowledge for further chemical and pharmacological research (Slauson et al., 2008).

Future Directions

Properties

IUPAC Name |

2,5,6-trimethyl-7-(2-pyridin-2-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-10-11(2)21(9-7-13-6-4-5-8-18-13)16-14(10)15(17)19-12(3)20-16/h4-6,8H,7,9H2,1-3H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHZDKZJNQTISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=NC(=NC(=C12)N)C)CCC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

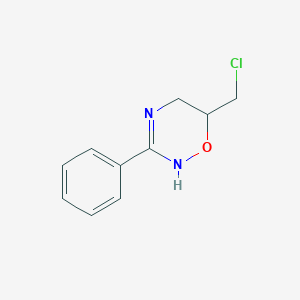

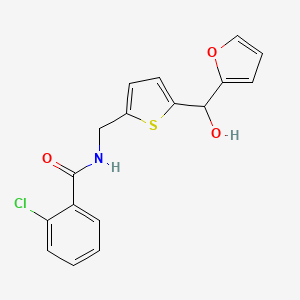

![4-Methyl-2-propan-2-ylfuro[2,3-d]pyrimidine](/img/structure/B2600870.png)

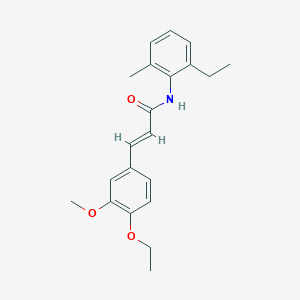

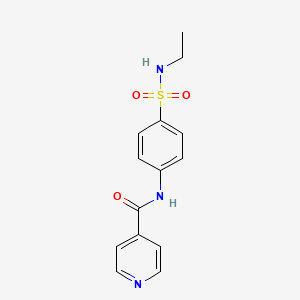

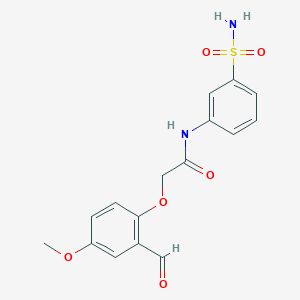

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)

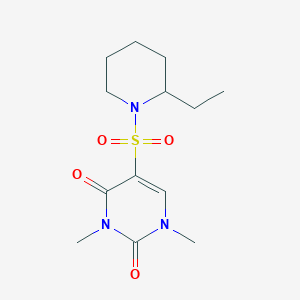

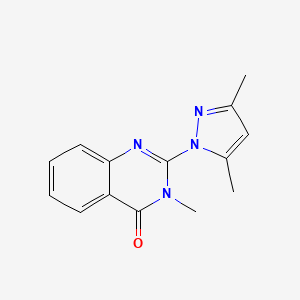

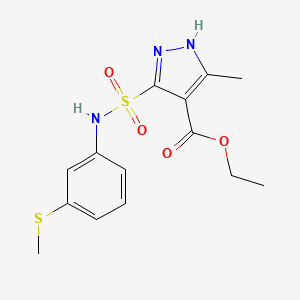

![(1,3-dimethyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2600884.png)